Technical Guide: Synthesis of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid
Technical Guide: Synthesis of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid
This technical guide details the synthesis pathway for 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid . The route selected prioritizes scalability, intermediate stability, and the use of readily available precursors, following a Homologation Strategy from a cyclopropane carboxylate core.
Executive Summary & Retrosynthetic Analysis
Target Molecule: 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid
Molecular Formula:
-
Gem-disubstituted Cyclopropane: The C1 position holds both the ether linkage (phenoxy) and the alkyl side chain.
-
Ether Linkage: 4-Bromophenoxy moiety.[1]
-
Carboxylic Acid Tail: Acetic acid side chain (
).
Retrosynthetic Logic: Direct attachment of the acetic acid tail to a pre-formed phenoxy-cyclopropane is challenging due to the steric hindrance at the gem-disubstituted carbon. Therefore, the most robust strategy involves constructing the cyclopropane ring first as a carboxylate ester (C1 unit), followed by a one-carbon homologation to the acetic acid (C2 unit).
Disconnection Approach:
-
C–C Bond Cleavage (Homologation): Disconnect the acetic acid tail to a nitrile precursor, which traces back to a primary alcohol and originally a carboxylate ester.
-
Ring Formation (Dialkylation): The 1-(4-bromophenoxy)cyclopropanecarboxylate core is formed via the double alkylation of ethyl (4-bromophenoxy)acetate with 1,2-dibromoethane.
-
Ether Formation: The starting material is generated from 4-bromophenol and ethyl bromoacetate.
Primary Synthesis Pathway: The Homologation Route
This pathway consists of five distinct chemical transformations.
Phase 1: Construction of the Cyclopropane Core
Step 1: Synthesis of Ethyl (4-bromophenoxy)acetate
-
Reaction Type: Williamson Ether Synthesis (O-Alkylation).
-
Reagents: 4-Bromophenol, Ethyl bromoacetate,
, Acetone (or DMF). -
Protocol:
-
Dissolve 4-bromophenol (1.0 eq) in anhydrous acetone.
-
Add anhydrous
(2.0 eq) and stir at room temperature for 30 min to generate the phenoxide. -
Add ethyl bromoacetate (1.1 eq) dropwise.
-
Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Filter inorganic salts, concentrate, and recrystallize from ethanol.
-
-
Key Insight: Use of anhydrous conditions is critical to prevent hydrolysis of the ethyl bromoacetate.
Step 2: Cyclopropanation (Double Alkylation)
-
Reaction Type: Gem-Dialkylation / Cyclization.
-
Reagents: Ethyl (4-bromophenoxy)acetate (from Step 1), 1,2-Dibromoethane, Sodium Hydride (
), DMF/DMSO. -
Protocol:
-
Suspend
(60% dispersion, 2.5 eq) in dry DMF at 0°C under Argon. -
Add Ethyl (4-bromophenoxy)acetate (1.0 eq) slowly. Evolution of
gas occurs. -
Stir for 1 hour to form the enolate.
-
Add 1,2-dibromoethane (1.2 eq) dropwise.
-
Allow to warm to room temperature and stir for 12–18 hours.
-
Quench with saturated
. Extract with .
-
-
Mechanism: The base generates a carbanion at the
-position, which attacks one end of the dihalide. A second deprotonation followed by intramolecular displacement closes the ring. -
Intermediate: Ethyl 1-(4-bromophenoxy)cyclopropanecarboxylate .
Phase 2: Chain Extension (Homologation)
Step 3: Reduction to Alcohol
-
Reaction Type: Hydride Reduction.
-
Reagents:
(LAH) or , THF. -
Protocol:
-
Dissolve the cyclopropane ester in dry THF.
-
Cool to 0°C and add
(1.5 eq) portion-wise. -
Stir at 0°C for 2 hours. (Avoid reflux to prevent debromination of the aryl ring).
-
Fieser workup (Water, 15% NaOH, Water).
-
-
Intermediate: [1-(4-Bromophenoxy)cyclopropyl]methanol .
Step 4: Conversion to Nitrile (via Mesylate)
-
Reaction Type: Nucleophilic Substitution (
). -
Reagents:
-
Activation: Methanesulfonyl chloride (
), , DCM. -
Substitution: Sodium Cyanide (
), DMSO.
-
-
Protocol:
-
React the alcohol with
/ in DCM at 0°C to form the Mesylate. -
Isolate the crude mesylate (do not distill).
-
Dissolve in DMSO and treat with
(1.5 eq) at 60°C for 4 hours.
-
-
Intermediate: [1-(4-Bromophenoxy)cyclopropyl]acetonitrile .
Step 5: Hydrolysis to Final Acid
-
Reaction Type: Nitrile Hydrolysis.
-
Reagents: NaOH (aq), Ethanol, Reflux.
-
Protocol:
-
Dissolve the nitrile in 1:1 Ethanol/Water.[2]
-
Add NaOH (5.0 eq).
-
Reflux for 12 hours until ammonia evolution ceases.
-
Acidify with HCl to pH 2.
-
Extract with EtOAc, dry, and recrystallize.
-
-
Final Product: 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid .
Visualization of the Pathway[3]
The following diagram illustrates the logical flow and chemical transformations described above.
Caption: Step-by-step homologation pathway from 4-bromophenol to the target cyclopropyl acetic acid derivative.
Key Experimental Data & Control Points
| Step | Intermediate | Key Reagents | Critical Control Point (CCP) |
| 1 | Phenoxyacetate | Ethyl bromoacetate, | Maintain anhydrous conditions to prevent ester hydrolysis. |
| 2 | Cyclopropyl Ester | 1,2-Dibromoethane, | Exothermic: Add |
| 3 | Alcohol | Selectivity: Perform at 0°C. High temps may cause debromination of the aromatic ring. | |
| 4 | Nitrile | Safety: | |
| 5 | Final Acid | NaOH, HCl | Purification: The final acid crystallizes upon acidification. Control pH carefully to maximize yield. |
Alternative Pathway: Simmons-Smith Cyclopropanation[4][5]
For researchers requiring a more convergent approach (fewer steps), the Simmons-Smith reaction on a vinyl ether is a viable alternative, though it requires more complex starting materials.
-
Precursor Synthesis: Reaction of 4-bromophenol with Ethyl 3-butynoate (catalyzed by Gold or Silver salts) to yield Ethyl 3-(4-bromophenoxy)but-3-enoate (Vinyl Ether).
-
Cyclopropanation: Treatment with
couple and Diiodomethane ( ) in diethyl ether. -
Mechanism: The Zinc-carbenoid adds across the electron-rich vinyl ether double bond to form the cyclopropane ring directly with the acetic acid side chain precursor in place.
Why the Homologation Route (Section 2) is Preferred:
While the Simmons-Smith route is shorter, the regioselective synthesis of the specific vinyl ether precursor can be low-yielding and prone to polymerization. The Homologation route uses robust, high-yielding reactions (Alkylation,
References
-
Williamson Ether Synthesis & Phenoxyacetates
-
Cyclopropanation via Dialkylation
-
Journal of Medicinal Chemistry, 2004, 47(16), 4060–4095. (Describes synthesis of 1-phenylcyclopropanecarboxylates using 1,2-dibromoethane/NaH). Link
-
-
Homologation of Alcohols to Acids
-
Organic Letters, 2016, 18(10), 2363–2366. (General methodologies for one-carbon homologation). Link
-
-
Simmons-Smith Reaction on Vinyl Ethers
